molecular formula C14H18BrNO3 B2617585 tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1579518-76-5

tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2617585
CAS No.: 1579518-76-5
M. Wt: 328.206
InChI Key: LHCHYFYHORWCPU-UHFFFAOYSA-N
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Description

Tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a high-purity chemical intermediate designed for pharmaceutical research and organic synthesis. This multifunctional compound features both a bromo substituent and a phenolic hydroxyl group on its isoquinoline core, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions and further functionalization. As an N-Boc protected 1,2,3,4-tetrahydroisoquinoline derivative, it serves as a key precursor in medicinal chemistry campaigns. Related N-Boc tetrahydroisoquinolines are frequently employed in the synthesis of biologically active molecules, including compounds with BET proteolysis-inducing activity and androgen receptor modulators . The synthetic route for such compounds typically involves the Boc-protection of a tetrahydroisoquinoline precursor using di-tert-butyl dicarbonate. This product is provided for research applications. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 8-bromo-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCHYFYHORWCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1579518-76-5
Record name tert-butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Biological Activity

tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Chemical Name : tert-Butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • CAS Number : 893566-75-1
  • Molecular Formula : C14H18BrNO2
  • Molecular Weight : 312.20 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes and receptors involved in neurological pathways.

Enzyme Inhibition

Studies have shown that derivatives of isoquinoline compounds can exhibit inhibitory effects on enzymes such as:

  • α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can lead to reduced blood sugar levels, making it a target for diabetes management .

The IC50 values for related compounds have been reported, indicating the potency of these compounds in inhibiting enzyme activity. For instance, some derivatives demonstrated IC50 values ranging from 133 µM to over 300 µM against α-glucosidase .

Pharmacological Effects

Research on the pharmacological effects of this compound has revealed several potential therapeutic applications:

Neuroprotective Effects

Isoquinoline derivatives are known for their neuroprotective properties. They may exert effects through modulation of neurotransmitter systems or by protecting neuronal cells from oxidative stress. This has implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of isoquinoline derivatives:

  • Study on α-glucosidase Inhibition :
    • A series of synthesized isoquinoline derivatives were tested for their ability to inhibit α-glucosidase.
    • Results indicated that some compounds had superior inhibitory activity compared to standard drugs like acarbose .
  • Neuroprotective Study :
    • In vitro studies demonstrated that certain isoquinoline derivatives could protect neuronal cells from apoptosis induced by oxidative stress.
    • Mechanistic studies suggested involvement of the PI3K/Akt signaling pathway .
  • Antioxidant Activity Assessment :
    • Various isoquinoline compounds were assessed using the DPPH assay.
    • The results indicated a strong correlation between structural modifications and antioxidant efficacy .

Data Summary Table

Compound NameIC50 (µM)Activity Type
tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinolineN/APotential Neuroprotective
Related Isoquinoline Derivative A133α-glucosidase Inhibitor
Related Isoquinoline Derivative B305α-glucosidase Inhibitor
Related Isoquinoline Derivative C184α-glucosidase Inhibitor

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of isoquinoline compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively, with IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7 . The presence of the bromo group in tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate may enhance its interaction with biological targets.
  • Acetylcholinesterase Inhibition :
    • Isoquinoline derivatives are being explored as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown significant inhibitory activity against acetylcholinesterase, suggesting that this compound could also possess this ability .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • The compound serves as an essential building block in organic synthesis due to its functional groups that can undergo various chemical reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for synthesizing more complex heterocycles and biologically active compounds .
  • Synthesis of Derivatives :
    • Researchers utilize this compound as a precursor for synthesizing other derivatives that may exhibit enhanced biological activities or different pharmacological profiles .

Material Science Applications

  • Conductive Polymers :
    • Compounds derived from isoquinolines have been investigated for their potential use in conductive polymers. Their ability to form stable radical cations can be harnessed for applications in organic electronics and sensors .
  • Dyes and Pigments :
    • The unique structure of isoquinoline derivatives allows them to be utilized in dye synthesis, providing vibrant colors for textiles and other materials. Their photostability and colorfastness make them suitable candidates for commercial dyes .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityPMC6854567Isoquinoline derivatives showed IC50 values <10 µg/mL against cancer cell lines.
Acetylcholinesterase InhibitionPMC11531508Compounds with similar structures exhibited significant AChE inhibition.
Organic SynthesisPubChem CID 59463272Used as a precursor for synthesizing complex heterocycles.
Material SciencePMC11550804Explored in conductive polymer applications due to radical stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Functional Groups
Target Compound (1579518-76-5) C₁₄H₁₈BrNO₃ 328.20 Br (8), OH (6) Bromine, Hydroxyl, Carbamate
tert-Butyl 6-bromo-8-fluoro analog (1613147-81-1) C₁₄H₁₇BrFNO₂ 330.19 Br (6), F (8) Bromine, Fluorine, Carbamate
tert-Butyl 6-hydroxy analog (158984-83-9) C₁₄H₁₉NO₃ 249.29 OH (6) Hydroxyl, Carbamate
tert-Butyl 6-bromo analog (893566-74-0) C₁₄H₁₈BrNO₂ 312.20 Br (6) Bromine, Carbamate
tert-Butyl 8-hydroxy analog (464900-21-8) C₁₄H₁₉NO₃ 249.29 OH (8) Hydroxyl, Carbamate
Key Differences and Implications :

Substituent Position and Reactivity: The 8-bromo-6-hydroxy substitution in the target compound contrasts with analogs like the 6-bromo-8-fluoro derivative (CAS 1613147-81-1). Bromine at position 8 enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while fluorine at position 8 in the analog increases electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Functional Group Impact: Hydroxyl Group: The 6-hydroxy group in the target compound enables hydrogen bonding and derivatization (e.g., methylation, sulfonation), unlike the non-hydroxylated 6-bromo analog (CAS 893566-74-0) . Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability make it more reactive in palladium-catalyzed couplings compared to fluorine, which is less prone to oxidative addition .

Synthetic Utility: The target compound’s dual functionality (Br and OH) allows sequential modifications, such as bromine displacement followed by hydroxyl protection—unlike the mono-functionalized 8-hydroxy analog (CAS 464900-21-8) . In contrast, the 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1123169-45-8, similarity 0.89) differs in ring system (quinoline vs. isoquinoline), leading to distinct electronic properties and binding affinities .

Table 2: Comparative Reactivity in Cross-Coupling Reactions
Compound Suzuki Coupling Yield* Buchwald-Hartwig Amination Yield*
Target Compound (8-Br,6-OH) 85% 60% (due to OH interference)
6-Bromo-8-Fluoro Analog 78% 72% (F less sterically hindering)
6-Bromo Analog (No OH) 90% 88%

*Hypothetical data based on substituent effects.

Q & A

Basic: What synthetic routes are recommended for synthesizing tert-butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate?

Answer:
A microwave-assisted synthesis approach is effective for similar tert-butyl-protected dihydroisoquinoline derivatives. Key steps include:

  • Reaction Conditions : Use tetrahydrofuran (THF) as the solvent, with microwave irradiation at 100°C for 1 hour under inert atmosphere to promote coupling reactions .
  • Purification : Silica gel chromatography (e.g., using ethyl acetate/hexane gradients) ensures high purity. For brominated analogs, ensure inert conditions to prevent debromination .
  • Precursors : Start with tert-butyl-protected hydroxyisoquinoline intermediates (e.g., tert-butyl 8-hydroxy derivatives) and introduce bromine via electrophilic substitution or palladium-catalyzed coupling .

Basic: How should this compound be handled and stored to maintain stability?

Answer:

  • Storage : Seal the compound in dry, airtight containers and store at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .
  • Safety Measures : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential skin/eye irritation (H315/H319 hazards) .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine particulates .

Basic: What analytical methods validate the compound’s purity and structural integrity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., bromine at C8, hydroxyl at C6). Key signals include downfield shifts for the aromatic hydroxyl (~10 ppm) and tert-butyl carbamate (~1.4 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry detects impurities and verifies molecular weight (expected [M+H]⁺ ~356 Da) .
  • Melting Point : Compare observed values with literature data for consistency (if crystalline) .

Advanced: How does bromine substitution at the 8-position influence reactivity compared to other positions?

Answer:
The 8-bromo group exhibits distinct electronic and steric effects:

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing subsequent electrophilic substitutions to the 5- or 7-positions .
  • Steric Hindrance : The 8-position is less accessible for bulky reagents, favoring reactions at the 6-hydroxy group (e.g., O-alkylation over C–Br functionalization) .
  • Comparative Data : 6-Bromo analogs (e.g., CAS 893566-74-0) show higher reactivity in Suzuki-Miyaura couplings due to better accessibility .

Advanced: What strategies enable selective functionalization of the hydroxyl group without bromine displacement?

Answer:

  • Protection/Deprotection : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) before performing bromine-retentive reactions (e.g., amidation) .
  • Catalysis : Use Pd(0) catalysts for cross-couplings that selectively target the bromine (e.g., Buchwald-Hartwig amination) while leaving the hydroxyl intact .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and minimize nucleophilic displacement of bromine .

Advanced: How can computational modeling aid in predicting this compound’s crystallographic behavior?

Answer:

  • Software Tools : Use SHELX (e.g., SHELXL/SHELXS) for small-molecule refinement. Input X-ray diffraction data and optimize hydrogen bonding between the hydroxyl and carbamate groups .
  • Molecular Dynamics (MD) : Simulate packing motifs to predict crystal lattice stability, particularly for bromine’s heavy atom effect on diffraction patterns .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for co-crystallization studies .

Advanced: How is this compound utilized in inhibitor design or structure-activity relationship (SAR) studies?

Answer:

  • Scaffold Modification : The tert-butyl carbamate and bromine groups serve as handles for introducing substituents (e.g., alkyl chains, heterocycles) to optimize binding to target proteins (e.g., kinases) .
  • Biological Testing : Pair synthetic analogs (e.g., 6-hydroxy vs. 7-fluoro derivatives) in enzyme inhibition assays to assess the impact of halogen position on potency .
  • SAR Insights : Hydroxyl at C6 enhances hydrogen bonding with catalytic residues, while bromine at C8 improves hydrophobic interactions in binding pockets .

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